(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The compound’s structure can be described in terms of its functional groups and stereochemistry.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the specific reactions used, the reagents and conditions required, and the yield of each step.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Synthesis and Structure
- Synthesis of Naphthyridine Derivatives: Naphthyridine derivatives, closely related to the chemical , have been synthesized and tested for their anticancer activities. Compound 13, one of these derivatives, showed notable cytostatic activity in vitro (Wagner, Wójcicka, Bryndal, & Lis, 2009).
Medicinal Chemistry and Pharmacology
Development of αvβ6 Integrin Antagonists
Compounds with structures similar to (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one have been developed as potential therapeutic agents for idiopathic pulmonary fibrosis. These compounds were synthesized diastereoselectively and have advanced into clinical trials (Anderson et al., 2016); (Procopiou et al., 2018).
Antibacterial Activity
Related naphthyridine derivatives have been synthesized and evaluated for their antibacterial efficacy, showing potent activity against various Gram-negative and Gram-positive organisms. Some of these compounds have been recommended for further study due to their blend of potency and safety (Hagen et al., 1994).
Material Science
- Nonlinear Optical (NLO) Materials: Derivatives of naphthyridines have been explored as new classes of NLO materials, which are crucial in various applications like optical switching and modulation. Specific derivatives have shown high NLO activity, suggesting their potential utility in this field (Raghukumar et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also involves determining appropriate safety precautions for handling the compound.
Future Directions
This could involve potential applications of the compound, further reactions or syntheses that could be explored, or other research questions that could be investigated.
Please consult with a qualified chemist or researcher for a detailed analysis of this compound. They would have access to specialized databases and resources, and the expertise to interpret the data. They could also perform laboratory experiments to gather additional data if needed. Please note that handling chemicals should always be done in a controlled environment following appropriate safety protocols.
properties
IUPAC Name |
(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYUNLVJDCMANZ-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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